molecular formula C13H16BrN3O2 B15305838 Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate

Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate

Katalognummer: B15305838
Molekulargewicht: 326.19 g/mol
InChI-Schlüssel: SMQAXMSPRSMGCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.162 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Wirkmechanismus

The mechanism of action of tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity . This compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate is unique due to the position of the bromine atom on the imidazo[1,2-a]pyridine ring, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds .

Eigenschaften

Molekularformel

C13H16BrN3O2

Molekulargewicht

326.19 g/mol

IUPAC-Name

tert-butyl N-[(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-6-10-8-17-7-9(14)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,18)

InChI-Schlüssel

SMQAXMSPRSMGCI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CN2C=C(C=CC2=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.